Cas no 2227786-55-0 (4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one)

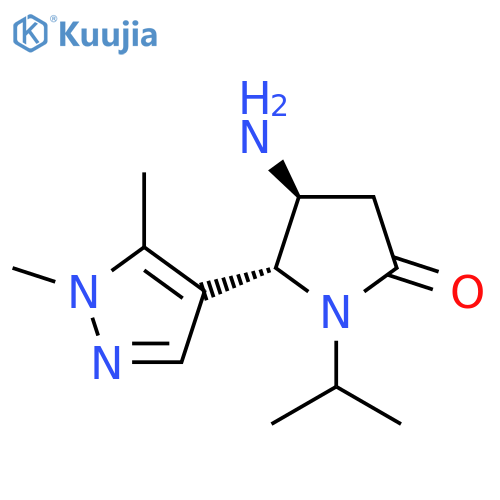

2227786-55-0 structure

商品名:4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one

- 2227786-55-0

- EN300-1632863

-

- インチ: 1S/C12H20N4O/c1-7(2)16-11(17)5-10(13)12(16)9-6-14-15(4)8(9)3/h6-7,10,12H,5,13H2,1-4H3/t10-,12+/m0/s1

- InChIKey: KFUYVBYIRPTCSG-CMPLNLGQSA-N

- ほほえんだ: O=C1C[C@@H]([C@@H](C2C=NN(C)C=2C)N1C(C)C)N

計算された属性

- せいみつぶんしりょう: 236.16371127g/mol

- どういたいしつりょう: 236.16371127g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 64.2Ų

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1632863-5.0g |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227786-55-0 | 5g |

$2443.0 | 2023-06-04 | ||

| Enamine | EN300-1632863-10000mg |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227786-55-0 | 10000mg |

$5159.0 | 2023-09-22 | ||

| Enamine | EN300-1632863-50mg |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227786-55-0 | 50mg |

$1008.0 | 2023-09-22 | ||

| Enamine | EN300-1632863-250mg |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227786-55-0 | 250mg |

$1104.0 | 2023-09-22 | ||

| Enamine | EN300-1632863-500mg |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227786-55-0 | 500mg |

$1152.0 | 2023-09-22 | ||

| Enamine | EN300-1632863-0.25g |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227786-55-0 | 0.25g |

$774.0 | 2023-06-04 | ||

| Enamine | EN300-1632863-0.1g |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227786-55-0 | 0.1g |

$741.0 | 2023-06-04 | ||

| Enamine | EN300-1632863-1.0g |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227786-55-0 | 1g |

$842.0 | 2023-06-04 | ||

| Enamine | EN300-1632863-0.05g |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227786-55-0 | 0.05g |

$707.0 | 2023-06-04 | ||

| Enamine | EN300-1632863-0.5g |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227786-55-0 | 0.5g |

$809.0 | 2023-06-04 |

4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

2227786-55-0 (4-amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量